molecular formula C8H5ClO3 B112806 3-Chloro-4-formylbenzoic acid CAS No. 58588-59-3

3-Chloro-4-formylbenzoic acid

Cat. No.: B112806
CAS No.: 58588-59-3
M. Wt: 184.57 g/mol
InChI Key: STTXUSSNIZOQGV-UHFFFAOYSA-N
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Description

3-Chloro-4-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, characterized by the presence of a chloro group at the third position and a formyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-formylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-formylbenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 3-Chloro-4-carboxybenzoic acid.

    Reduction: 3-Chloro-4-hydroxymethylbenzoic acid.

    Substitution: 3-Methoxy-4-formylbenzoic acid.

Scientific Research Applications

3-Chloro-4-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    4-Formylbenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.

    3-Chlorobenzoic acid: Lacks the formyl group, limiting its applications in aldehyde-specific reactions.

    4-Chlorobenzoic acid: The chloro group is at a different position, affecting its reactivity and interaction with other molecules.

Uniqueness: 3-Chloro-4-formylbenzoic acid is unique due to the presence of both chloro and formyl groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXUSSNIZOQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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